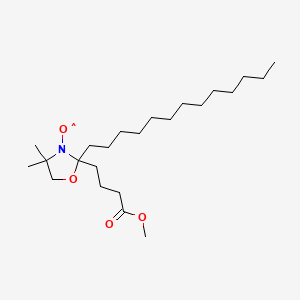

5-Doxylstearic acid methyl ester

描述

Historical Context and Evolution as a Research Tool

The journey of 5-doxylstearic acid methyl ester as a research tool is intrinsically linked to the pioneering work of McConnell and co-workers in the mid-1960s. bohrium.com Their introduction of nitroxide spin labeling revolutionized the use of Electron Paramagnetic Resonance (EPR) spectroscopy to probe the biophysical properties of lipid bilayer membranes and conformational changes in proteins. bohrium.com Initially, research focused on synthesizing stable nitroxide radicals and attaching them to various molecules to act as probes.

The development of site-directed spin labeling (SDSL) by Hubbell and co-workers further propelled the utility of compounds like this compound. bohrium.comresearchgate.net This technique allows for the precise placement of the spin label at specific sites within a macromolecule, offering a more detailed and localized understanding of its environment. researchgate.netnih.gov Over the years, the application of this compound has expanded from simple model membranes to complex biological systems, including the study of lipid-protein interactions, membrane fluidity, and the organization of membrane domains. ontosight.aisigmaaldrich.com

Significance in Biophysical and Chemical Investigations

The significance of this compound in biophysical and chemical investigations stems from its role as a spin label in EPR spectroscopy. The doxyl group, a nitroxide radical, provides a sensitive probe to the local environment's polarity and viscosity. bohrium.com The EPR spectrum of the spin label provides detailed information about its rotational motion and orientation, which in turn reflects the dynamics and structure of the system it is embedded in. mpg.deresearchgate.net

In biophysical studies, this compound is extensively used to investigate the fluidity and order of lipid bilayers. ontosight.ainih.govnih.gov The position of the doxyl group on the stearic acid chain dictates the depth at which it probes the membrane, with this compound providing insights into the region near the polar head groups of the phospholipids. nih.gov This has been crucial in understanding the effects of cholesterol on membrane fluidity, the formation of lipid rafts, and the interactions between lipids and membrane proteins. ontosight.airesearchgate.net

In chemical investigations, this compound serves as a tool to study the properties of micelles and other self-assembling systems. sigmaaldrich.com Its partitioning behavior and the resulting EPR spectra can reveal information about the local mobility and structure within these aggregates. sigmaaldrich.com Furthermore, it has been employed in studies of the kinetics of lipid transfer between bilayers and the interactions of various molecules with the membrane surface. sigmaaldrich.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H44NO4 |

| Molecular Weight | 398.6 g/mol |

| CAS Number | 38568-24-0 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in methanol (B129727) |

Key Research Findings Involving this compound

| Research Area | Key Finding | Reference |

| Membrane Fluidity | The motion of 5-doxylstearic acid provides information about the fluidity near the polar head groups of the lipid bilayer. | nih.gov |

| Lipid-Protein Interactions | Used to study the binding of fatty acids to proteins like human serum albumin and the uncoupling protein in mitochondria. | acs.orgnih.gov |

| Micelle Characterization | Serves as a benchmark spectroscopic probe to determine the location of other molecules within micelles. | sigmaaldrich.com |

| Membrane Permeability | Helps in evaluating alterations in membrane fluidity caused by permeation enhancers. | nih.gov |

属性

IUPAC Name |

methyl 4-(3-hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-18-23(19-16-17-21(25)27-4)24(26)22(2,3)20-28-23/h26H,5-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVAHXMJWCAODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175228 | |

| Record name | Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890090-58-1 | |

| Record name | Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890090-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Doxylstearic Acid Methyl Ester

Laboratory Synthesis Pathways for Doxylstearic Acid Methyl Esters

The synthesis of 5-Doxylstearic acid methyl ester can be approached in two primary stages: the formation of the doxyl moiety on the stearic acid backbone to create 5-Doxylstearic acid, followed by the esterification of the carboxylic acid group to yield the methyl ester.

Two common methods for the esterification of 5-Doxylstearic acid are the Fischer-Speier esterification and the use of diazomethane (B1218177) or its safer analogue, trimethylsilyldiazomethane (B103560) (TMS-diazomethane).

Fischer-Speier Esterification: This acid-catalyzed esterification involves reacting 5-Doxylstearic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comathabascau.calibretexts.org The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester and water. masterorganicchemistry.comathabascau.ca The large excess of methanol also helps to shift the equilibrium. libretexts.orgmasterorganicchemistry.com

A general procedure involves dissolving the 5-Doxylstearic acid in methanol, followed by the cautious addition of the acid catalyst. operachem.com The mixture is then refluxed for several hours. After completion, the excess methanol is removed under reduced pressure, and the crude product is purified, often by extraction and chromatography. operachem.com

Esterification using Diazomethane or TMS-Diazomethane: Diazomethane (CH₂N₂) provides a rapid and high-yielding method for the methylation of carboxylic acids. libretexts.orglibretexts.orgchem-station.com The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates the diazomethane, followed by a nucleophilic attack of the resulting carboxylate on the methyl diazonium ion. masterorganicchemistry.com Due to the hazardous and explosive nature of diazomethane, a safer alternative, TMS-diazomethane, is often preferred. tcichemicals.com

The reaction with TMS-diazomethane is typically carried out by adding the reagent to a solution of the carboxylic acid in a mixture of a non-protic solvent like diethyl ether and methanol at a low temperature (e.g., 0 °C). tcichemicals.com The reaction progress can be monitored by the evolution of nitrogen gas. tcichemicals.com

| Reaction | Reagents and Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | 5-Doxylstearic acid, excess methanol, strong acid catalyst (e.g., H₂SO₄, TsOH), heat. masterorganicchemistry.comathabascau.calibretexts.orgoperachem.com | Readily available and inexpensive reagents. masterorganicchemistry.com | Reversible reaction requiring equilibrium shift; can be harsh for sensitive substrates. libretexts.orgmasterorganicchemistry.com |

| Diazomethane Esterification | 5-Doxylstearic acid, diazomethane (CH₂N₂), ether. libretexts.orglibretexts.orgchem-station.com | Fast, high-yielding, and clean reaction. chem-station.com | Diazomethane is highly toxic and explosive. chem-station.com |

| TMS-Diazomethane Esterification | 5-Doxylstearic acid, trimethylsilyldiazomethane, diethyl ether/methanol. tcichemicals.com | Safer alternative to diazomethane, high yield. tcichemicals.com | Reagent is more expensive than those for Fischer esterification. |

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The key precursor for this compound is 5-Doxylstearic acid . libretexts.org The synthesis of this precursor involves the introduction of the doxyl group at the 5-position of the stearic acid chain. This is generally achieved by reacting a keto-stearic acid with an appropriate amino alcohol, followed by oxidation.

The synthesis starts with a keto-stearic acid , specifically 5-oxostearic acid. This intermediate can be synthesized through various organic chemistry methods. The keto acid is then reacted with 2-amino-2-methyl-1-propanol . chemicalbook.com This reaction forms an oxazolidine (B1195125) ring, which is the core of the doxyl moiety.

The final step in forming the doxyl spin label is the oxidation of the secondary amine within the oxazolidine ring to a stable nitroxide radical. A common oxidizing agent for this purpose is 3-chloroperoxybenzoic acid (m-CPBA). taylorandfrancis.com

Formation of 5-oxostearic acid.

Reaction of 5-oxostearic acid with 2-amino-2-methyl-1-propanol to form the corresponding oxazolidine derivative.

Oxidation of the oxazolidine with an oxidizing agent like m-CPBA to yield 5-Doxylstearic acid.

Strategies for Specific Chemical Modifications and Derivatization for Research Applications

The chemical structure of this compound offers several sites for modification to tailor its properties for specific research applications. These modifications can alter its solubility, polarity, and reactivity for conjugation to other molecules.

Modification of the Carboxylic Ester Group: The methyl ester group can be hydrolyzed back to the carboxylic acid, which can then be coupled to other molecules, such as peptides or fluorescent probes, using standard peptide coupling chemistry. biozol.de This allows for the creation of multifunctional probes.

Variation of the Doxyl Position: While this article focuses on the 5-doxyl derivative, it is important to note that a common derivatization strategy for stearic acid spin labels is to vary the position of the doxyl group along the alkyl chain (e.g., 7-doxyl, 10-doxyl, 12-doxyl, 16-doxyl). taylorandfrancis.comconicet.gov.arresearchgate.net This allows researchers to probe different depths within a lipid bilayer, providing a profile of membrane fluidity and polarity. researchgate.net

Modification of the Doxyl Ring: Although less common for standard applications, the doxyl ring itself can potentially be modified. However, such modifications are synthetically challenging and may alter the EPR spectral properties of the nitroxide radical.

Attachment to other Molecules: The entire this compound molecule can be incorporated into larger molecular assemblies. For instance, it is used to study the interactions within liposomes and micelles, where it partitions into the lipidic environment. researchgate.net It can also be used to probe binding sites in proteins, such as serum albumin.

| Derivatization Strategy | Purpose | Example Application |

| Ester Hydrolysis | To provide a reactive carboxylic acid for conjugation. | Coupling to a fluorescent dye for dual-mode imaging and EPR studies. |

| Varying Doxyl Position | To probe different regions of a lipid membrane. | Using a series of n-doxyl stearates to map the fluidity gradient across a cell membrane. researchgate.net |

| Incorporation into Supramolecular Structures | To study the microenvironment of these structures. | Investigating the properties of micelles or liposomes. researchgate.net |

| Protein Binding Studies | To characterize binding sites and conformational changes in proteins. | Studying the binding of fatty acids to serum albumin. |

Electron Paramagnetic Resonance Epr and Electron Spin Resonance Esr Spectroscopy: Foundational Principles and Application to 5 Doxylstearic Acid Methyl Ester

Theoretical Underpinnings of Nitroxide Spin Labeling with Doxyl Probes

Spin labeling is a technique where a paramagnetic molecule, or "spin label," is strategically attached to another molecule of interest to study its structure and dynamics using EPR. nih.gov Among the most versatile spin labels are nitroxide radicals, primarily due to their stability and the sensitivity of their EPR spectra to the local environment. libretexts.orgnih.gov

The 5-Doxylstearic acid methyl ester is a prime example of a doxyl spin probe. In doxyl derivatives, the nitroxide (N-O•) group is part of a five-membered ring, which is rigidly attached to a larger molecular structure—in this case, a stearic acid methyl ester chain. libretexts.orgresearchgate.net This rigidity ensures that the motion detected by the EPR spectrometer reflects the motion of the larger molecule to which it is attached. The unpaired electron in the nitroxide group is predominantly localized on the N-O bond. researchgate.net The interaction of this unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1) is a key feature, leading to a characteristic three-line EPR spectrum in solution. The shape and splitting of these lines are highly sensitive to the probe's rotational motion and the polarity of its surroundings. libretexts.org

Advanced EPR/ESR Methodologies Employing this compound

Continuous Wave (CW) EPR is a widely used technique for studying membrane systems with spin labels like this compound. nih.gov In a typical CW-EPR experiment, the sample is irradiated with a constant frequency of microwaves while the external magnetic field is swept until the resonance condition is met. mdpi.com The resulting spectrum's line shape provides detailed information about the local dynamics and ordering of the environment where the spin label is located. mdpi.com

When this compound is incorporated into a lipid membrane, its EPR spectrum reveals the fluidity of the membrane. frontiersin.org The doxyl group is positioned at the 5th carbon of the stearic acid chain, allowing it to probe the dynamics and polarity at a specific depth within the lipid bilayer. frontiersin.orgnih.gov The analysis of the CW-EPR spectra can reveal parameters such as the order parameter, which describes the orientational freedom of the lipid chains, and the rotational correlation time, which quantifies the speed of molecular motion. frontiersin.org These studies are crucial for understanding the structure and function of biological membranes. nih.gov

Table 1: Research Findings from CW-EPR Studies using this compound

| Research Focus | System Studied | Key Findings |

|---|---|---|

| Membrane Fluidity | Dipalmitoylphosphatidylcholine (DPPC) bilayers | The spin label's motion is sensitive to the phase transitions of the lipid bilayer, showing restricted motion in the gel phase and increased mobility in the liquid-crystalline phase. frontiersin.org |

| Protein-Lipid Interactions | Mitochondrial uncoupling protein (UcP) | 5-Doxylstearic acid binds to the protein, and this binding can be competitively displaced by other fatty acids and allosterically affected by ATP. nih.gov |

| Micelle Characterization | Sodium dodecyl sulfate (B86663) (SDS) micelles | The spin label serves as a benchmark probe to determine the location and local mobility within the micellar structure. sigmaaldrich.com |

Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM), offer more detailed insights into the microenvironment of the spin label compared to CW-EPR. nih.gov ESEEM is sensitive to weak dipolar couplings between the electron spin of the nitroxide and nearby magnetic nuclei. nih.gov This allows for the determination of the number, distance, and orientation of these nuclei relative to the spin label.

When this compound is used in pulsed EPR studies, it can provide precise information about its local environment. For instance, by using deuterated water (D₂O), ESEEM experiments can measure the accessibility of water to the spin label's position within a membrane. researchgate.net This provides a direct measure of the hydration profile across the membrane bilayer. Such detailed structural information is invaluable for understanding membrane permeability and the interactions of membrane-bound proteins. nih.govresearchgate.net

Spectroscopic Parameter Analysis and Interpretation for this compound

The interaction between the unpaired electron's spin and the nuclear spin of the nitrogen atom (¹⁴N) is quantified by the hyperfine coupling constant (A). researchgate.net In the EPR spectrum of a nitroxide radical, this interaction splits the signal into three lines. The spacing between these lines is the hyperfine splitting. This parameter is particularly sensitive to the polarity of the solvent or the local environment. researchgate.net

Specifically, the isotropic hyperfine coupling constant, A_iso, increases with the polarity of the environment. This is because polar solvents can stabilize the charge separation in the N-O bond, which in turn increases the spin density on the nitrogen atom. By calibrating the value of A_iso for this compound in solvents of known polarity, its EPR spectrum can be used to measure the local polarity at its specific location within a complex system like a biological membrane. researchgate.netresearchgate.net

Table 2: Relationship Between Environmental Polarity and Hyperfine Coupling Constant (A_iso) for Doxyl Probes

| Environment | Dielectric Constant (ε) | Typical A_iso (Gauss) |

|---|---|---|

| Apolar (e.g., Hydrocarbon) | ~2 | ~14.0 - 14.5 |

| Intermediate (e.g., Ethanol) | ~24 | ~15.0 - 15.5 |

| Polar (e.g., Water) | ~80 | ~15.6 - 16.2 |

Note: The exact values can vary slightly depending on the specific doxyl probe and experimental conditions. The trend of increasing A_iso with increasing polarity is consistent. researchgate.netresearchgate.net

The shape of the EPR spectrum of this compound is highly dependent on its rotational mobility. libretexts.org The rate of this motion is quantified by the rotational correlation time (τ_c). This parameter represents the average time it takes for the molecule to rotate by one radian.

Fast Tumbling (τ_c < 1 ns): In low-viscosity solutions, the spin label tumbles rapidly, and the anisotropic interactions are averaged out. This results in three sharp, well-resolved lines of equal height in the EPR spectrum.

Slow Tumbling (1 ns < τ_c < 100 ns): In more viscous environments, such as within a lipid membrane, the rotational motion is slower. This leads to a broadening of the spectral lines, particularly the high-field line, and a decrease in their height. The spectrum becomes asymmetric.

Very Slow Tumbling (τ_c > 100 ns): In a rigid or "powder" spectrum, where the molecules are essentially frozen, the spectrum reflects a superposition of all possible orientations of the spin label relative to the magnetic field.

By analyzing the line widths and shapes in the EPR spectrum, the rotational correlation time can be calculated. d-nb.infoligsciss.com This provides a quantitative measure of the local viscosity or "fluidity" of the environment surrounding the this compound probe. frontiersin.orgnih.gov

Order Parameters and Anisotropy in Ordered Systems

In the study of ordered biological systems, such as cellular membranes, Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin labeling, serves as a powerful technique to probe the molecular dynamics and organization of the lipid bilayer. The chemical compound this compound is a particularly useful spin probe for these investigations. Its structure, consisting of a stearic acid methyl ester backbone with a nitroxide (doxyl) group at the fifth carbon position, allows it to intercalate into the lipid bilayer, positioning the paramagnetic nitroxide radical at a defined depth within the membrane.

The EPR spectrum of this compound incorporated into a lipid membrane is highly sensitive to the rotational motion and orientation of the nitroxide group. This sensitivity allows for the determination of an order parameter, denoted as 'S'. The order parameter is a measure of the degree of motional restriction of the spin label's molecular axis with respect to the axis of the ordered system, which is typically the normal to the membrane surface. A value of S=1 indicates a perfectly ordered state where the spin label is completely immobilized and aligned with the membrane normal, while S=0 represents isotropic, unrestricted tumbling, as would be seen in a solution.

The anisotropy of the system is reflected in the EPR spectrum. When the spin label undergoes anisotropic rotation, as is the case in a lipid bilayer, the observed hyperfine splitting and g-values are averages that depend on the orientation of the membrane relative to the external magnetic field. For this compound, the primary interaction is the hyperfine coupling between the unpaired electron of the nitroxide and the nitrogen nucleus. The anisotropy of this interaction is crucial for determining the order parameter.

The order parameter 'S' can be calculated from the measured hyperfine splitting values. Specifically, the outer (2A'||) and inner (2A'⊥) hyperfine splittings, which correspond to the maximum and minimum splitting observed in the spectrum, are used. These values are compared to the principal values of the hyperfine tensor (Axx, Ayy, Azz) determined for the spin label in a rigid, crystalline matrix.

Research has shown that the order parameter of lipid bilayers is influenced by various factors, including the lipid composition, the presence of cholesterol, and temperature. For instance, an increase in temperature generally leads to a decrease in the order parameter, signifying increased membrane fluidity. researchgate.net Conversely, the addition of cholesterol tends to increase the order parameter by restricting the motion of the lipid acyl chains. researchgate.net

The following table presents data from an EPR study on the effect of an oxidizing agent on a parameter related to membrane order, demonstrating the utility of doxyl stearic acid spin labels in assessing changes in the membrane environment. An increase in the 2A'|| parameter is indicative of decreased membrane fluidity and an increase in the order of the lipid environment surrounding the spin label.

| Condition | Outer Hyperfine Splitting (2A'||) in Gauss | Interpretation |

|---|---|---|

| Control Erythrocyte Membranes | ~57.5 | Baseline membrane order |

| Erythrocyte Membranes + H₂O₂ | >58.0 | Increased membrane rigidity/order. nih.gov |

Spin Exchange Phenomena and Collision Rates

Spin exchange is a short-range interaction that occurs when two paramagnetic species collide, leading to a swapping of their electron spin states. This phenomenon results in a broadening of the EPR spectral lines. The magnitude of this broadening is directly proportional to the collision frequency, which in turn depends on the concentration of the paramagnetic species and the viscosity of the medium. The Heisenberg spin exchange is a physical phenomenon that mimics a simple reversible chemical reaction affecting the magnetic resonance parameters of the radicals involved. nih.gov

This compound, as a stable nitroxide radical, can participate in spin exchange interactions. This can occur either through self-exchange, where two spin-labeled molecules collide, or with other paramagnetic molecules, such as molecular oxygen (a diradical) or paramagnetic metal ions. nih.gov The rate of spin exchange is proportional to the concentration of the interacting paramagnetic species. nih.gov

This principle forms the basis of spin-label oximetry, a technique used to measure the local concentration of oxygen in biological systems. When this compound is incorporated into a membrane, collisions with dissolved oxygen molecules lead to a broadening of its EPR spectral lines. The extent of this line broadening can be used to quantify the local oxygen concentration and its diffusion-collision rate with the spin probe.

The spin exchange frequency (Wex) is a measure of the rate of collisions leading to spin exchange. It can be determined from the increase in the linewidth of the EPR spectrum. The collision rate, in turn, provides valuable information about the translational diffusion of the spin label and its collision partner within the membrane, offering insights into the micro-viscosity and accessibility of the probed region.

The following illustrative data table demonstrates the principle of how increasing concentrations of a paramagnetic quencher (e.g., molecular oxygen or another nitroxide radical) can lead to an increase in the EPR linewidth of this compound due to spin exchange.

| Concentration of Paramagnetic Quencher (Arbitrary Units) | EPR Linewidth of this compound (Arbitrary Units) | Interpretation |

|---|---|---|

| 0 | 1.0 | Intrinsic linewidth in the absence of spin exchange |

| 1 | 1.5 | Broadening due to moderate spin exchange frequency |

| 2 | 2.0 | Increased broadening from higher collision rate |

| 3 | 2.5 | Significant broadening at high quencher concentration |

This table is for illustrative purposes to demonstrate the principle of spin exchange-induced line broadening.

Biophysical Research Applications of 5 Doxylstearic Acid Methyl Ester in Complex Biological Mimetic Systems

Elucidation of Protein-Lipid and Drug-Membrane Interactions

Localization and Dynamics of Small Molecules and Peptides within Bilayers

5-Doxylstearic acid methyl ester serves as a valuable molecular probe in Electron Paramagnetic Resonance (EPR) spectroscopy to elucidate the positioning and movement of small molecules and peptides within lipid bilayers. The doxyl group, a nitroxide radical, provides the paramagnetic signal, while the stearic acid chain anchors the molecule within the lipid environment. The position of the doxyl group at the fifth carbon atom (C5) makes it particularly sensitive to the dynamics and polarity of the upper region of the lipid acyl chains, near the polar head groups.

The inclusion of a methyl ester group, as opposed to a carboxylic acid, modifies the probe's hydrophilicity, influencing its precise location and interaction within the bilayer. This esterified form, being more lipophilic, is used to probe lipid chain fluidity in deeper and more hydrophobic regions of the bilayer compared to its carboxylic acid counterpart, 5-doxylstearic acid (5-DSA). acs.org

In studies of peptide-membrane interactions, this compound can reveal how a peptide alters the local lipid environment. For instance, researchers have used the analogous 7-doxyl-stearic acid methyl ester (7-MeDSA) to probe deeper into the hydrophobic core of dipalmitoylphosphatidylcholine (DPPC) bilayers. acs.org By comparing the EPR spectra from probes at different depths (e.g., 5-DSA vs. 7-MeDSA), scientists can map the depth-dependent impact of a peptide. A peptide that interacts primarily at the surface might significantly alter the motion of 5-DSA while having a negligible effect on a deeper probe like 7-MeDSA. Conversely, a transmembrane peptide could affect the dynamics along the entire acyl chain. For example, the peptide V4WD2 was found to increase the lipid motion in the surface region of DPPC bilayers, as indicated by changes in the order parameter detected by 5-DSA, while 7-MeDSA showed no such changes, suggesting the peptide's activity is localized near the headgroup region. acs.org

The following table summarizes how EPR parameters of doxyl-stearic acid probes can be used to interpret peptide-membrane interactions.

| EPR Parameter | Information Provided | Example Interpretation of Change |

| Order Parameter (S) | Reflects the motional restriction of the spin label's long axis. | A decrease in S indicates increased lipid motion and membrane fluidization. |

| Hyperfine Splitting (a') | Sensitive to the polarity of the nitroxide's microenvironment. | An increase in a' suggests the probe is in a more polar environment. |

This ability to report on local dynamics allows researchers to determine whether small molecules or peptides reside at the lipid-water interface, intercalate between the acyl chains, or span the entire membrane, providing crucial insights into their mechanism of action.

Binding Site Characterization on Macromolecules (e.g., Human Serum Albumin)

This compound is extensively used to characterize the binding sites of macromolecules, most notably Human Serum Albumin (HSA), the primary transporter of fatty acids in the blood. EPR spectroscopy, in conjunction with spin labels like 5-doxylstearic acid, provides detailed information on the binding affinity, stoichiometry, and conformational changes of the protein upon ligand binding.

Studies have shown that 5-doxylstearic acid (5-DSA) binds to multiple sites on HSA. The EPR spectrum of 5-DSA in the presence of HSA can be decomposed into components corresponding to strongly and weakly bound spin labels. This distinction allows for a quantitative analysis of the binding process at different molar ratios of the probe to the protein.

Competitive displacement assays using 5-doxylstearic acid are a powerful tool for identifying the specific binding locations of other molecules. By monitoring the displacement of the spin label from HSA upon the addition of a competing ligand, the binding site of the competitor can be inferred. For example, it has been demonstrated that ibuprofen (B1674241), a well-known non-steroidal anti-inflammatory drug, significantly decreases the binding of 5-DSA to HSA. This indicates that ibuprofen competes for the same or an allosterically coupled binding site as the stearic acid probe. In contrast, warfarin, which binds to a different primary site on HSA, shows no effect on 5-DSA binding. This differential displacement provides a method to map the ligand binding sites on the albumin molecule.

The table below presents findings from competitive binding studies on Human Serum Albumin using 5-doxylstearic acid.

| Competing Ligand | Effect on 5-DSA Binding to HSA | Implied Binding Site Interaction |

| Ibuprofen | Significantly decreases binding | Competes for the same or allosterically linked site |

| Warfarin | No effect on binding | Binds to a different site than 5-DSA |

These studies are crucial for understanding drug-protein interactions, which in turn govern the pharmacokinetics and efficacy of therapeutic agents.

Mechanistic Studies in Redox Biology and Oxidative Stress Models

Detection of Reactive Oxygen Species (ROS) and Free Radical Generation

While not a direct spin trap for reactive oxygen species (ROS), this compound is a highly effective tool for indirectly detecting the presence and activity of ROS and other free radicals in membrane systems. The basis of this detection lies in the sensitivity of the spin probe's EPR spectrum to changes in the physical properties of the lipid bilayer, which are often altered as a consequence of free radical-induced damage.

ROS, such as the hydroxyl radical (•OH) and superoxide (B77818) (O₂•⁻), can initiate lipid peroxidation, leading to significant changes in membrane fluidity, order, and polarity. When this compound is incorporated into a lipid bilayer, its rotational mobility is directly influenced by the surrounding lipid acyl chains. Oxidative stress caused by ROS can lead to cross-linking of lipids and an increase in membrane rigidity. This change is reflected in the EPR spectrum as a broadening of the spectral lines and an increase in the order parameter, indicating reduced molecular motion of the spin probe.

For example, in studies on erythrocyte ghosts, oxidation induced by hydrogen peroxide (H₂O₂) and iron sulfate (B86663) (FeSO₄) resulted in a marked decrease in membrane fluidity, as reported by 5-doxylstearic acid. researchgate.net The EPR spectrum showed an increase in the parameter 2A//, which correlates with increased molecular order and decreased probe mobility. researchgate.net By monitoring these spectral changes over time, researchers can assess the kinetics and extent of oxidative damage mediated by ROS. Therefore, this compound acts as a reporter molecule, providing a sensitive measure of the downstream effects of ROS generation within biological membranes.

Investigation of Lipid Peroxidation Pathways

This compound is directly employed to investigate the mechanisms and pathways of lipid peroxidation, a key process in cellular injury and disease. By incorporating this spin probe into model membranes, liposomes, or lipoproteins like low-density lipoprotein (LDL), researchers can monitor the progression of peroxidation in real-time.

The nitroxide radical of the doxyl group is susceptible to reduction by reducing agents, leading to a loss of the EPR signal. This property is exploited to study the accessibility of the probe within the lipid bilayer to aqueous reducing agents. In the context of lipid peroxidation, the process can be initiated by free radicals, and the subsequent chemical changes in the membrane can be monitored. One study incorporated this compound into LDL particles to follow their oxidation. gsartor.org The rate of disappearance of the EPR signal upon addition of a reducing agent like ascorbic acid can provide information about the location of the probe and how peroxidation affects the structure of the LDL particle. gsartor.org

Furthermore, the EPR spectrum of this compound provides detailed information about membrane dynamics during peroxidation. Lipid peroxidation leads to the formation of various products, including lipid hydroperoxides and aldehydes, which disrupt the ordered structure of the lipid bilayer. This disruption alters the mobility of the incorporated spin probe. Studies on erythrocyte ghosts have shown that lipid peroxidation results in a dramatic reduction in membrane fluidity, which is quantifiable through changes in the EPR spectrum of 5-doxylstearic acid. researchgate.net This approach allows for the correlation of biochemical markers of peroxidation, such as the formation of thiobarbituric acid reactive substances (TBARS), with physical changes in the membrane. researchgate.net

Role of Antioxidant Interactions at Membrane Interfaces

The protective effects of antioxidants against lipid peroxidation at the membrane interface can be effectively studied using this compound. The spin probe, positioned near the polar-apolar interface of the bilayer, is ideally located to report on the efficacy of antioxidants that act at this critical region to inhibit the propagation of free radical chain reactions.

When a membrane system containing this compound is subjected to oxidative stress, the resulting increase in membrane rigidity is reflected in the EPR spectrum. The addition of an antioxidant can mitigate or prevent these changes, and the degree of this protection can be quantified. For instance, the antioxidant activity of (+)-catechin has been demonstrated in erythrocyte ghost membranes. researchgate.net In the absence of the antioxidant, oxidation led to a significant increase in membrane order, as detected by 5-doxylstearic acid. researchgate.net However, when the membranes were pre-treated with (+)-catechin, the spin probe reported a much smaller change in membrane rigidity upon oxidative challenge, demonstrating the protective effect of the antioxidant at the membrane level. researchgate.net

This methodology allows for the screening and characterization of the activity of various antioxidant compounds. By comparing the EPR spectra of the spin probe in oxidized membranes with and without the presence of an antioxidant, researchers can determine the antioxidant's ability to preserve membrane fluidity and structural integrity. This provides valuable insights into the mechanisms of antioxidant action and their interactions with lipid bilayers, which is crucial for the development of therapeutic strategies against oxidative stress-related diseases.

Computational and Theoretical Investigations Supporting 5 Doxylstearic Acid Methyl Ester Research

Molecular Dynamics (MD) Simulations of Probe-Membrane Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic interactions between 5-Doxylstearic acid methyl ester and lipid membranes. By solving Newton's equations of motion for a system of atoms, MD simulations can track the position and orientation of the spin probe within a lipid bilayer over time, revealing intricate details of its behavior that are often inaccessible through experimental means alone.

Atomistic MD simulations have been employed to study the behavior of stearic acid spin labels within hydrated lipid bilayers, such as dipalmitoylphosphatidylcholine (DPPC). nih.gov These simulations are crucial for understanding the precise location, orientation, and local environment of the doxyl group, which are fundamental for the correct interpretation of Electron Paramagnetic Resonance (EPR) spectra. nih.gov

Research on the closely related 5-doxyl stearic acid (5-SASL) in a stearic acid bilayer has shown that the doxyl moiety preferentially positions itself at the water-lipid interface. researchgate.net In this position, the polar head of the molecule can form hydrogen bonds with neighboring lipids and water molecules, anchoring the probe in a specific region of the membrane. researchgate.net This finding is critical, as the assumed position of the spin label directly influences the interpretation of EPR data regarding membrane fluidity and polarity.

MD simulations also reveal that the insertion of a spin probe can induce local perturbations in the membrane structure. While global properties like the area per lipid and acyl chain order parameters may not be significantly affected at typical experimental concentrations, the local environment around the probe can be altered. researchgate.net These local perturbations are generally confined to a neighboring shell of approximately 10 angstroms around the spin label. researchgate.net Understanding these localized effects is essential for accurately relating the probe's dynamics to the unperturbed properties of the membrane.

The following table summarizes typical parameters used in MD simulations of lipid bilayers containing spin probes:

| Simulation Parameter | Typical Value/Setting | Source |

| Force Field | GROMOS, CHARMM | nih.govbrieflands.com |

| Lipid Bilayer Composition | DPPC, POPC, POPE | nih.govnih.govresearchgate.netresearchgate.net |

| Water Model | SPC, TIP3P | brieflands.com |

| Temperature | 300 - 325 K | researchgate.netnih.gov |

| Pressure | 1 atm | researchgate.net |

| Simulation Time | nanoseconds (ns) to microseconds (µs) | researchgate.netnih.gov |

| Electrostatics Treatment | Particle Mesh Ewald (PME) | brieflands.comnih.gov |

These simulations provide a detailed picture of the molecular interactions governing the behavior of this compound in membranes, which is vital for the accurate interpretation of experimental data.

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are essential for understanding the electronic structure of the this compound and for predicting its spectroscopic properties, particularly the parameters measured in EPR spectroscopy. These first-principles calculations provide a direct link between the molecular structure of the nitroxide spin label and its magnetic properties.

The key EPR parameters for nitroxide radicals are the g-tensor and the hyperfine coupling (A-tensor) of the unpaired electron with the 14N nucleus. mdpi.com These tensors are anisotropic, meaning their values depend on the orientation of the molecule with respect to the external magnetic field. This anisotropy is the primary reason why EPR spectra are so sensitive to the motion and orientation of the spin probe. mdpi.com

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating these EPR parameters for nitroxide radicals. researchgate.net DFT calculations can provide detailed information on the structural details of the nitroxide group, such as bond lengths and angles, and how these influence the electronic and magnetic properties. researchgate.net For instance, calculations can predict the principal values of the g-tensor (gxx, gyy, gzz) and the A-tensor (Axx, Ayy, Azz), which define the shape of the EPR spectrum in the absence of motion.

The table below shows representative calculated EPR tensor components for a nitroxide radical, illustrating the typical anisotropy.

| Parameter | Principal Value (representative) |

| gxx | 2.008 - 2.009 |

| gyy | 2.006 - 2.007 |

| gzz | 2.002 - 2.003 |

| Axx (MHz) | 15 - 20 |

| Ayy (MHz) | 15 - 20 |

| Azz (MHz) | 90 - 105 |

Note: These are typical ranges for nitroxide radicals and can vary based on the specific molecule and its environment.

By comparing the calculated tensor values with those derived from experimental spectra, researchers can validate the accuracy of their quantum chemical models. Furthermore, these calculations can be used to understand how the microenvironment of the spin probe, such as the polarity of the solvent or interactions with neighboring molecules, affects its electronic structure and, consequently, its EPR spectrum. This synergy between theoretical calculations and experimental measurements is crucial for a comprehensive understanding of the information provided by this compound.

Development of Models for Spin Probe Location and Microenvironment Characterization

The interpretation of experimental EPR spectra from this compound relies heavily on theoretical models that connect the spectral features to the physical properties of the probe's location and its dynamics. These models are essential for translating the raw spectroscopic data into meaningful information about the microenvironment, such as membrane fluidity, polarity, and local ordering.

One of the most common approaches involves the simulation of EPR spectra based on a specific motional model for the spin probe. nih.gov By adjusting the parameters of the motional model, such as rotational correlation times and order parameters, the simulated spectrum can be fitted to the experimental one. The best-fit parameters then provide a quantitative description of the probe's dynamics and the properties of its surroundings.

For example, the outer hyperfine splitting, often denoted as 2A// or 2T//, is a spectral parameter that is particularly sensitive to the local environment. researchgate.net An increase in this value is indicative of a more rigid or ordered environment, often interpreted as a decrease in membrane fluidity or an increase in membrane stiffness. researchgate.net This parameter is frequently used to monitor changes in membrane properties in response to various stimuli, such as oxidative stress. researchgate.net

More sophisticated models aim to determine the orientation distribution function (ODF) of the spin probes within the membrane. researchgate.net This involves the simultaneous computer simulation of a series of EPR spectra recorded at different orientations of the sample relative to the magnetic field. researchgate.net The resulting ODF provides a detailed picture of the preferred orientation and the degree of alignment of the this compound molecules within the lipid bilayer.

The development of these analytical models is an active area of research, with the goal of extracting increasingly detailed and accurate information from EPR experiments. The combination of high-quality experimental data with robust theoretical models allows for a comprehensive characterization of the microenvironment being studied with this compound.

| Model/Parameter | Information Derived | Relevant Experimental Observation |

| Rotational Correlation Time (τc) | Rate of molecular tumbling (fluidity) | EPR line widths and shapes |

| Order Parameter (S) | Degree of orientational ordering | Anisotropy of the EPR spectrum |

| Outer Hyperfine Splitting (2A//) | Local stiffness/rigidity of the environment | Separation of the outermost spectral peaks |

| Orientation Distribution Function (ODF) | Preferred orientation and alignment of probes | Angular dependence of EPR spectra |

By leveraging these computational and theoretical frameworks, researchers can fully exploit the capabilities of this compound as a sensitive reporter of molecular-level properties in a wide range of systems.

Future Directions and Emerging Research Avenues for 5 Doxylstearic Acid Methyl Ester

Development of Advanced Doxyl Derivatives for Enhanced Specificity or Sensitivity

A primary goal in the evolution of spin-labeling is the creation of probes with improved properties. For doxyl stearates, this involves synthesizing new derivatives that offer greater targeting specificity or enhanced spectroscopic sensitivity. While doxyl stearic acids are valuable for reporting on the general dynamics of lipid environments, future derivatives may be engineered for more specific interactions. For instance, research in other areas, such as nucleic acids, has focused on creating minimally perturbing spin labels that provide structural information without significantly altering the native conformation of the biomolecule. nih.gov This approach, combining synthesis with X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations, serves as a model for the future of lipid spin-label development. nih.gov

Advanced Electron Paramagnetic Resonance (EPR) techniques, such as Double Electron-Electron Resonance (DEER), can determine spatial correlations between multiple spin labels. researchgate.net The development of new doxyl derivatives designed explicitly for such advanced applications could yield more precise distance measurements within and between biological macromolecules.

Integration with Multimodal Spectroscopic and Imaging Techniques

The true potential of 5-doxylstearic acid methyl ester is unlocked when EPR data is combined with information from other analytical methods. This multimodal approach provides a more complete picture of complex systems by correlating the dynamic and environmental information from the spin label with structural or compositional data from other techniques.

One powerful combination is with solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The paramagnetic doxyl group enhances the relaxation rates of nearby atomic nuclei, an effect that can be measured by ¹H and ¹³C magic angle spinning NMR. nih.gov This paramagnetic relaxation enhancement provides a measure of the interaction strength between lipid segments and the doxyl group, allowing researchers to map the transverse distribution profile of the probe within a membrane. nih.gov

Another key integration is with mass spectrometry. Gas chromatography-mass spectrometry (GC/MS) has been used to identify and differentiate various isomers of doxyl stearic acids and their methyl esters. nih.gov This is crucial for quality control and for studies where the precise position of the doxyl group along the fatty acid chain is critical. nih.gov Furthermore, Electron Paramagnetic Resonance Imaging (EPRI) has demonstrated the ability to track the spatial distribution of spin-labeled liposomes within tissues, a technique with significant potential for pharmaceutical and drug delivery studies. researchgate.net Advanced pulsed EPR methods like Electron Spin Echo Envelope Modulation (ESEEM) are also used to probe the spin label's immediate environment with high sensitivity, for example, to measure the depth of water penetration into a lipid bilayer. researchgate.net

| Integrated Technique | Information Provided |

| Solid-State NMR | Provides a spatial distribution profile of the spin probe within the membrane through paramagnetic relaxation enhancement. nih.gov |

| GC/MS | Allows for the identification and quantification of different positional isomers of doxyl stearic acid derivatives. nih.gov |

| EPRI | Enables spatial imaging and tracking of spin-labeled systems (e.g., liposomes) in tissues. researchgate.net |

| ESEEM | Measures the weak interactions between the spin label and surrounding nuclei, used to determine the probe's local environment, such as water accessibility. researchgate.net |

| MD Simulations | Complements experimental data by modeling the perturbing effects of the label on membrane structure and predicting probe dynamics. nih.govconicet.gov.ar |

Novel Applications in Soft Matter Physics and Nanoscience

The ability of this compound to report on local viscosity, polarity, and order makes it an ideal probe for the fields of soft matter physics and nanoscience. These fields often deal with self-assembled systems and nanomaterials where molecular-level dynamics govern bulk properties.

Doxyl stearate (B1226849) spin labels are used to investigate the fluidity of soft matter systems like liposome (B1194612) membranes, particularly when these systems are modified with other molecules or nanoparticles. researchgate.net For example, EPR studies using doxyl probes have investigated how nanoparticles affect fatty acid binding to proteins and influence protein conformation. researchgate.net Research has also employed these probes to understand the impact of nanoparticles, such as titanium dioxide, on plant cell membranes by detecting the presence of reactive oxygen species. researchgate.net The sensitivity of the EPR spectrum to the probe's rotational motion allows for the calculation of parameters like rotational correlation time, providing a quantitative measure of how nanomaterials alter membrane fluidity. researchgate.net

Addressing Remaining Methodological Limitations and Expanding Quantitative Capabilities

Despite their widespread use, doxyl spin labels, including this compound, have inherent limitations that are active areas of research. A primary concern is that the bulky doxyl group can itself perturb the local environment it is intended to measure. nih.govconicet.gov.ar Molecular dynamics simulations have shown that the insertion of a doxyl-stearic acid molecule can induce local and global perturbations in lipid bilayers, such as increasing the area per lipid. nih.govconicet.gov.ar

Another significant challenge is the tendency of spin labels to aggregate in certain membrane phases, such as the gel or sub-gel phase. cornell.edu This aggregation leads to a broad background signal in the EPR spectrum, which complicates or prevents accurate quantitative analysis. cornell.edu The interpretation of spectra can also be ambiguous due to the complex motions and multiple conformations the spin label can adopt within its environment. nih.govcornell.edu

Efforts to overcome these limitations are focused on several fronts. The development of minimally perturbing probes, as discussed in section 8.1, is a key strategy. nih.gov Computationally, more sophisticated models are being developed to deconvolve complex spectra and account for the probe's perturbing effects. Experimentally, the integration with techniques like solid-state NMR provides crucial cross-validation for EPR-derived models. nih.gov By combining advanced EPR pulse sequences (like DEER and ESEEM) with rigorous analytical models and complementary spectroscopic techniques, researchers are continuously expanding the quantitative capabilities of doxyl stearate probes, enabling more precise measurements of molecular order, dynamics, and structure in complex systems. researchgate.netresearchgate.netnih.gov

常见问题

Q. How do salt-induced micelle structural changes impact 5-DSA methyl ester’s spectroscopic response?

- Methodological Answer : At low salt concentrations (<0.3 M NaCl), SDS micelles expand, increasing microviscosity (from ~4.0 to 8.8 mPa·s). Above 0.3 M, micelles compress, stabilizing microviscosity. Monitor these changes via ESR line-width analysis and correlate with small-angle X-ray scattering (SAXS) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。